molecular formula C26H26N2O4 B11336464 N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide

Cat. No.: B11336464
M. Wt: 430.5 g/mol
InChI Key: NCWVNJSAIUKQEI-UHFFFAOYSA-N
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Description

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide is a complex organic compound that features an indole core, a methoxyphenyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide typically involves multi-step organic reactions. One common approach is to start with the indole core, which can be functionalized through electrophilic substitution reactions to introduce the methoxyphenyl and methoxyphenoxy groups. The final step often involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It might be used in the production of advanced materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its indole core and methoxy substituents contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide

InChI

InChI=1S/C26H26N2O4/c1-28(25(29)17-32-24-11-7-6-10-23(24)31-3)26(18-12-14-19(30-2)15-13-18)21-16-27-22-9-5-4-8-20(21)22/h4-16,26-27H,17H2,1-3H3

InChI Key

NCWVNJSAIUKQEI-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4OC

Origin of Product

United States

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